

SR3335 stability in different experimental conditions

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Compound of Interest

Compound Name: SR3335

Cat. No.: B1682619

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SR3335 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of **SR3335** in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **SR3335**?

A1: Proper storage of **SR3335** is crucial to maintain its integrity and activity. For long-term storage, the powdered form is recommended.

Storage Form	Temperature	Duration
Powder	-20°C	3 years ^[1]
4°C	2 years ^[1]	
In Solvent	-80°C	6 months ^[1]
-20°C	1 month ^[1]	

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[\[1\]](#)

Q2: How should I prepare a stock solution of **SR3335**?

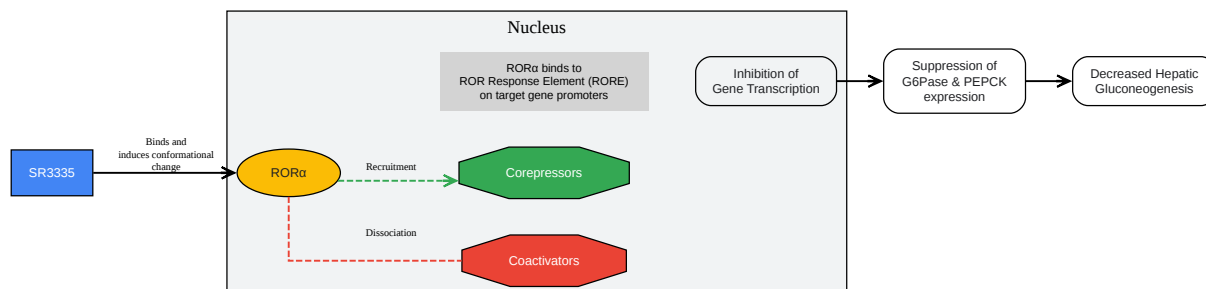
A2: **SR3335** is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for in vitro experiments.

Solvent	Concentration
DMSO	≥ 100 mg/mL [1]
≥ 88.8 mg/mL	
81 mg/mL	
16 mg/mL [2]	
Ethanol	≥ 87.4 mg/mL
33 mg/mL [2]	
DMF	20 mg/mL [2]

For optimal solubility in DMSO, it is recommended to use fresh, anhydrous DMSO as the solvent can be hygroscopic.[\[1\]](#) If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[\[1\]](#)

Q3: What is the mechanism of action of **SR3335**?

A3: **SR3335** is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (ROR α).[\[3\]](#)[\[4\]](#) It directly binds to the ligand-binding domain of ROR α with a K_i of 220 nM, inhibiting its constitutive transcriptional activity.[\[1\]](#)[\[2\]](#) This leads to the suppression of ROR α target genes, such as those involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[\[1\]](#)[\[5\]](#)



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SR3335 signaling pathway as a RORα inverse agonist.

Troubleshooting Guides

Issue 1: Precipitation of **SR3335** in Aqueous Media

- Problem: After diluting the DMSO stock solution of **SR3335** into an aqueous buffer or cell culture medium, a precipitate is observed.
- Cause: **SR3335** has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.
- Solution:
 - Decrease the final concentration of **SR3335**: If experimentally feasible, lower the final working concentration.
 - Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally tolerated by most cell lines.

- Use a solubilizing agent: For in vivo studies, co-solvents and solubilizing agents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1]
- Prepare fresh dilutions: Always prepare fresh dilutions of **SR3335** in aqueous media immediately before use. Do not store aqueous dilutions.

Issue 2: Inconsistent or No Biological Activity Observed

- Problem: **SR3335** does not show the expected biological effect in an in vitro or in vivo experiment.
- Cause: This could be due to several factors, including compound degradation, improper dosage, or issues with the experimental setup.
- Solution:
 - Verify the integrity of the **SR3335** stock:
 - Ensure that the compound has been stored correctly according to the recommendations.
 - If the stock solution is old, consider preparing a fresh one.
 - Confirm the experimental concentration:
 - The IC₅₀ of **SR3335** for ROR α is approximately 480 nM in cell-based assays.^[2] Ensure that the concentration used is appropriate for the target and cell type.
 - Check for cellular uptake: Although not commonly reported as an issue, poor cell permeability could be a factor.
 - Review the experimental protocol:
 - For in vivo studies, ensure the correct dosage and administration route are being used. A typical dosage for mice is 15 mg/kg administered intraperitoneally (i.p.) twice daily.^[1]
 - For in vitro studies, check the health and passage number of the cell line.

A logical workflow for troubleshooting inconsistent experimental results.

Stability Under Different Experimental Conditions

While specific quantitative data on the degradation of **SR3335** under various experimental conditions such as pH, temperature, and light are not extensively available in the public domain, general principles of small molecule stability can be applied.

- **pH Stability:** The stability of small molecules can be pH-dependent. It is advisable to maintain the pH of stock solutions and experimental buffers within a neutral range (pH 6-8) unless the experimental design requires otherwise. Extreme pH values should be avoided during storage.
- **Temperature Stability:** Beyond the recommended storage temperatures, prolonged exposure to elevated temperatures can lead to degradation. For in vitro experiments conducted at 37°C, it is best to add **SR3335** to the culture medium immediately before starting the experiment.
- **Photostability:** As a general precaution, it is recommended to protect solutions of **SR3335** from direct light, especially from UV sources. Amber vials or tubes wrapped in aluminum foil can be used to minimize light exposure.

Experimental Protocols

In Vitro Luciferase Reporter Assay

This protocol is adapted from studies assessing the inverse agonist activity of **SR3335** on ROR α .

- **Cell Culture:** Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.^[1]
- **Transfection:**
 - Seed HEK293 cells in 96-well plates at a suitable density.
 - Co-transfect the cells with expression plasmids for the ROR α ligand-binding domain fused to a Gal4 DNA-binding domain and a reporter plasmid containing a luciferase gene under

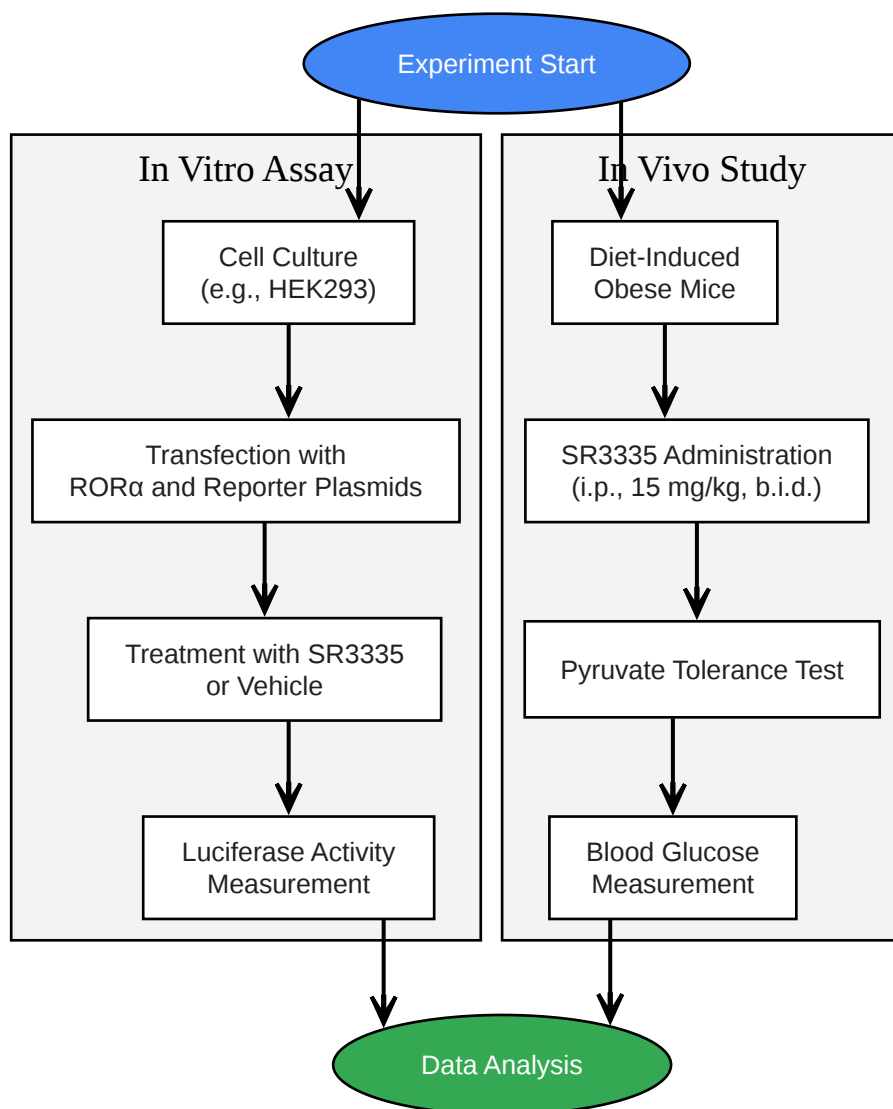
the control of a Gal4 upstream activating sequence. Use a suitable transfection reagent according to the manufacturer's instructions.

- Treatment: Approximately 16-24 hours post-transfection, treat the cells with varying concentrations of **SR3335** or vehicle control (e.g., DMSO).
- Luciferase Assay: After 24 hours of treatment, measure luciferase activity using a commercial luciferase assay system.

In Vivo Study of Gluconeogenesis in Diet-Induced Obese (DIO) Mice

This protocol is based on studies evaluating the effect of **SR3335** on hepatic gluconeogenesis.

- Animal Model: Use diet-induced obese mice.
- **SR3335** Administration:
 - Prepare a formulation of **SR3335** suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
 - Administer **SR3335** at a dose of 15 mg/kg via i.p. injection twice daily for 6 days.^[1]
- Pyruvate Tolerance Test:
 - On day 6, fast the mice for 6 hours.
 - Administer a bolus of pyruvate (2 g/kg) via i.p. injection.
 - Measure blood glucose levels from tail vein blood at 0, 15, 30, and 60 minutes post-pyruvate injection.^[1]



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A general experimental workflow for in vitro and in vivo studies with **SR3335**.

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